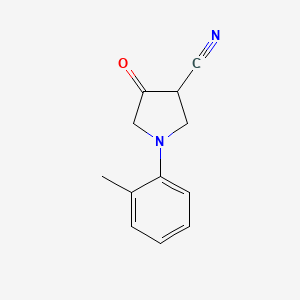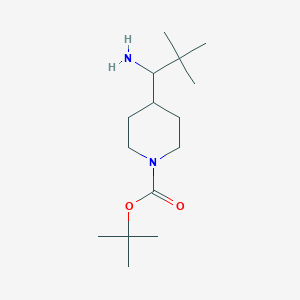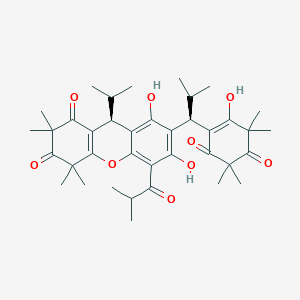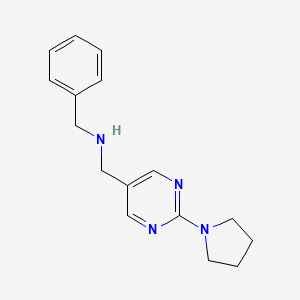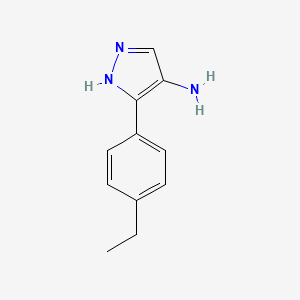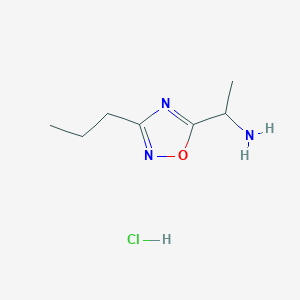
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one is a heterocyclic compound that features a piperidinone ring substituted with an amino group and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with piperidin-2-one in the presence of a dehydrating agent can yield the desired compound. The reaction conditions typically involve heating the reactants in a suitable solvent such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, substituted triazoles, and various amine derivatives.
科学研究应用
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Agrochemicals: The compound is utilized in the development of herbicides, fungicides, and insecticides.
Material Science:
作用机制
The mechanism of action of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets.
相似化合物的比较
Similar Compounds
3-Amino-1,2,4-triazole: A heterocyclic compound with similar structural features but different substitution patterns.
1-Methyl-1H-1,2,3-triazole: A triazole derivative with a methyl group at the 1-position.
Piperidin-2-one: The core structure of the compound, which can be substituted with various functional groups.
Uniqueness
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one is unique due to the presence of both a triazole ring and a piperidinone ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H13N5O |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
3-amino-1-(1-methyltriazol-4-yl)piperidin-2-one |
InChI |
InChI=1S/C8H13N5O/c1-12-5-7(10-11-12)13-4-2-3-6(9)8(13)14/h5-6H,2-4,9H2,1H3 |
InChI 键 |
CGVCZNRIFBCIMR-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=N1)N2CCCC(C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


